2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol
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Overview
Description
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol is a chemical compound with the molecular formula C8H9ClF3N2O It is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, as well as an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine and ethanol. One common method involves the use of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile as a starting material, which undergoes a nucleophilic substitution reaction with ethanolamine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups on the pyridine ring contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A structurally similar compound with similar reactivity but lacking the ethanolamine moiety.
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio]ethanamine: Another related compound with a thioether linkage instead of an ethanolamine group.
Uniqueness
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol is unique due to the presence of both the chloro and trifluoromethyl groups on the pyridine ring, as well as the ethanolamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O/c10-7-3-6(9(11,12)13)4-15-8(7)5-14-1-2-16/h3-4,14,16H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKGDDFQSCLFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CNCCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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